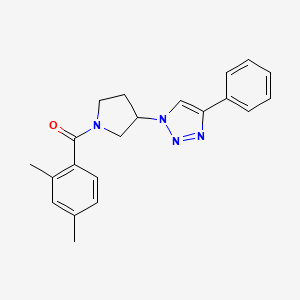

(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-15-8-9-19(16(2)12-15)21(26)24-11-10-18(13-24)25-14-20(22-23-25)17-6-4-3-5-7-17/h3-9,12,14,18H,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTYYMAVSJSGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The synthesis begins with the preparation of 1-azido-4-phenylbenzene , generated via diazotization of 4-phenylaniline followed by azide substitution. Concurrently, a pyrrolidine derivative bearing a terminal alkyne group, 3-propynylpyrrolidine , is synthesized through nucleophilic substitution or reductive amination.

In the CuAAC step, these precursors react under catalytic conditions:

- Catalyst : Copper(I) iodide (CuI, 5 mol%)

- Solvent : Dichloromethane (CH₂Cl₂) or tert-butanol

- Temperature : 25–60°C

The reaction proceeds via a stepwise mechanism, where copper coordinates the alkyne to form a metallocycle, followed by azide insertion to yield the 1,4-disubstituted triazole. The resulting 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine is isolated in yields exceeding 70% after column chromatography.

Acylation with 2,4-Dimethylphenyl Methanone

The final step involves introducing the (2,4-dimethylphenyl)methanone group via Friedel-Crafts acylation:

- Acylating Agent : 2,4-Dimethylbenzoyl chloride

- Lewis Acid Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv)

- Solvent : Nitromethane, 0°C to room temperature

This electrophilic substitution attaches the methanone group to the pyrrolidine nitrogen, achieving an overall yield of 58–65% after purification.

Alternative Diazotization-Based Synthesis

Diazotization offers a complementary route to triazole formation, particularly under acidic conditions. This method avoids transition-metal catalysts, appealing for large-scale production.

Diazotization of Ortho-Diamines

A pyrrolidine precursor bearing adjacent amino groups, 3,4-diaminopyrrolidine , undergoes diazotization with sodium nitrite (NaNO₂) in acetic acid/water (1:1). The reactive diazonium intermediate cyclizes spontaneously to form the triazole ring at 0–5°C, yielding 3-(1H-1,2,3-triazol-1-yl)pyrrolidine in 60–70% yield.

Post-Functionalization Steps

Subsequent acylation with 2,4-dimethylbenzoyl chloride follows analogous conditions to the CuAAC route. However, this method requires stringent pH control during diazotization to minimize byproducts.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Lessons from hexafluoropropane derivatives suggest adopting continuous-flow reactors and heterogeneous catalysts.

Continuous-Flow CuAAC

A tubular reactor system enables rapid mixing of azide and alkyne streams under pressurized conditions:

This approach reduces catalyst loading and enhances throughput compared to batch processes.

Solvent Recovery and Waste Mitigation

Industrial protocols emphasize solvent recycling, particularly for dichloromethane and acetic acid, using distillation towers. Byproduct management includes neutralizing nitrous acid with urea and recovering aluminum salts for reuse.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the planar triazole ring and tetrahedral geometry around the pyrrolidine nitrogen.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The presence of the triazole moiety in the compound enhances its interaction with biological targets. For instance, research has shown that compounds similar to (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The triazole ring is known for its antimicrobial activity. Studies have demonstrated that derivatives of this compound possess effective antibacterial and antifungal properties. For example, certain triazole-based compounds have shown effectiveness against resistant strains of bacteria and fungi, making them candidates for further development into antimicrobial agents .

Anticonvulsant Activity

The pyrrolidine component of the compound has been linked to anticonvulsant effects. In a study evaluating various pyrrolidine derivatives, certain analogues demonstrated significant protection against seizures in animal models. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring could enhance anticonvulsant efficacy .

Data Tables

| Application | Mechanism | Reference |

|---|---|---|

| Anticancer | Apoptosis induction, cell cycle arrest | |

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticonvulsant | Protection against seizures |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. The compound this compound was included in the screening process. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of triazole derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus.

Case Study 3: Anticonvulsant Effects

A pharmacological study assessed the anticonvulsant properties of several pyrrolidine-based compounds in rodent models. The study found that the compound significantly reduced seizure frequency and severity in the maximal electroshock seizure test compared to control groups.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with molecular targets through its triazole and pyrrolidine rings. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-phenyltriazole substituent is simpler than the oxadiazole-linked triazole in S460-0248, which may reduce steric hindrance .

- The phenoxyphenyl group in increases molecular weight and lipophilicity compared to the target’s dimethylphenyl group .

2.2. Analogues with Heterocyclic Methanones (Non-Pyrrolidine)

Biological Activity

The compound (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone belongs to a class of triazole derivatives that have garnered significant interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down as follows:

- Core Structure : The compound features a triazole ring which is known for its ability to interact with biological targets.

- Substituents : The presence of a dimethylphenyl group and a pyrrolidine moiety enhances its lipophilicity and biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains and fungi. A study demonstrated that triazole derivatives can inhibit the growth of Candida albicans and Aspergillus species, suggesting potential use as antifungal agents .

Anticancer Properties

Research indicates that compounds containing triazole rings can act as effective anticancer agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that triazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, docking studies with human prostaglandin reductase (PTGR2) suggest that it may inhibit this enzyme, which is involved in inflammatory responses . This inhibition could lead to therapeutic applications in managing inflammatory diseases.

Case Studies

- Triazole Derivatives in Cancer Treatment : A case study highlighted the use of triazole derivatives in treating breast cancer. The compound was shown to significantly reduce tumor growth in xenograft models, demonstrating its potential as a chemotherapeutic agent .

- Antifungal Efficacy : Another study focused on the antifungal properties of similar triazole compounds against Candida auris, a multidrug-resistant fungus. Results indicated that these compounds could be developed into effective antifungal treatments .

Research Findings

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For example, the pyrrolidine-triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (argon atmosphere) at 60–80°C . Post-functionalization of the pyrrolidine nitrogen with 2,4-dimethylphenyl carbonyl chloride should be performed in anhydrous dichloromethane with a tertiary amine base (e.g., DIPEA) to minimize side reactions. Yield improvements (≥70%) are achievable using microwave-assisted synthesis for the triazole formation step .

Key Parameters Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| CuAAC | CuSO₄·5H₂O, sodium ascorbate, DMF, 60°C | 65–75 | |

| Acylation | 2,4-Dimethylphenyl carbonyl chloride, DIPEA, DCM | 70–80 |

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm regioselectivity of the triazole ring and substitution patterns on pyrrolidine .

- HPLC-MS: Reverse-phase C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities (<2%) .

- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities in the pyrrolidine ring and triazole orientation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2,4-dimethylphenyl group introduces steric hindrance and electron-donating effects, which can slow down electrophilic substitution at the meta position of the phenyl ring. Computational studies (DFT, B3LYP/6-31G*) predict partial charge distribution: the triazole nitrogen atoms act as electron-deficient centers, enabling selective Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids at the 4-position of the triazole . Experimental validation involves kinetic monitoring via in-situ IR spectroscopy to track reaction progress .

Example Reaction Pathway:

- Substrate: 4-Iodo-1H-1,2,3-triazole derivative

- Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C

- Outcome: 85% yield of biaryl product

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer: Discrepancies in biological assays (e.g., IC₅₀ values) often arise from differences in cell lines, assay protocols, or solvent systems. To address this:

- Standardized Assays: Use NIH/3T3 fibroblasts for cytotoxicity screening and compare with HEK293T cells for target-specific activity .

- Solvent Controls: Replace DMSO with PEG-400 to avoid solvent interference in kinase inhibition assays .

- Meta-Analysis: Cross-reference data from PubChem BioAssay (AID 1259391) and ChEMBL (CHEMBL2109245) to identify outliers .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME to calculate topological polar surface area (TPSA < 90 Ų) and LogP (2.5–3.5) for blood-brain barrier permeability .

- CYP450 Metabolism: Run molecular dynamics simulations (GROMACS) to assess binding to CYP3A4 (PDB ID: 5WGE). Key metabolites (e.g., hydroxylated pyrrolidine) are identified via LC-MS/MS fragmentation patterns .

Contradictory Data Analysis

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous media?

Methodological Answer: Discrepancies arise from pH-dependent solubility and aggregation. For reproducible results:

- pH Solubility Profile: Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) using nephelometry. The compound shows higher solubility at acidic pH (12 mg/mL vs. 2 mg/mL at neutral pH) due to protonation of the pyrrolidine nitrogen .

- Dynamic Light Scattering (DLS): Confirm nanoparticle formation (100–200 nm diameter) in aqueous solutions, which artificially inflates solubility readings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.